
Allyl(dimethoxy)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl(dimethoxy)borane is a boronic ester that has been used as alkyl, alkynyl, aryl, and allyl donors in various C–C bond-forming reactions . These compounds are highly important building blocks in organic synthesis .
Synthesis Analysis
The synthesis of allylboronates involves two general approaches: (1) the asymmetric synthesis of a chiral allylboronate followed by chirality transfer, and (2) coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, this time guided by asymmetric catalysis . A stereocontrolled synthesis of allyl boranes from chiral sulfur ylides and their subsequent reaction with aldehydes to give homoallylic alcohols is also described .Molecular Structure Analysis
The structure of the conjugated allyl carbocation is a hybrid of the two resonance structures, so the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .Applications De Recherche Scientifique
Asymmetric Synthesis of Chiral Molecules
Allyl(dimethoxy)borane plays a crucial role in the asymmetric synthesis of chiral molecules. This process often involves the creation of a chiral allyl-boronate, which then undergoes chirality transfer to produce optically active compounds . Such chiral molecules are essential in the pharmaceutical industry, where the demand for enantiomerically pure substances is high due to their specific biological activities.
Allylboration Reactions
One of the primary applications of allyl(dimethoxy)borane is in allylboration reactions. These reactions involve the addition of an allylboron compound to carbonyl and imine functionalities . The resulting products are valuable intermediates for further chemical transformations, leading to a diverse array of complex organic molecules.
Cross-Coupling Reactions
Allyl(dimethoxy)borane can participate in cross-coupling reactions, a cornerstone technique in modern synthetic chemistry . These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.
Synthesis of Fluoroorganic Compounds
The synthesis of fluoroorganic compounds is another area where allyl(dimethoxy)borane finds application. Organoboranes, including allylboranes, are being explored for their potential in creating fluoroorganic molecules, which are important in medicinal chemistry and materials science .
Catalysis
Allyl(dimethoxy)borane is also used as a catalyst or reagent in various transformations. Chiral organoboranes, for instance, have found use as catalysts in several organic reactions, contributing to the synthesis of enantiomerically pure compounds .
Material Science and Optoelectronics
Borinic acids and their derivatives, which can be synthesized from allyl(dimethoxy)borane, are utilized in material science and optoelectronics. These compounds are integral in the development of polymers and electronic materials due to their unique properties .
Safety And Hazards
Orientations Futures
The future of this promising subfield of organic synthesis lies in new methods for the selective synthesis of substituted allylboron species, and the application of these compounds in organic synthesis . The main emphasis is on recent enantioselective reactions with carbonyl compounds and imines and the development of new types of cross-coupling reactions .
Propriétés
IUPAC Name |
dimethoxy(prop-2-enyl)borane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-4-5-6(7-2)8-3/h4H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCRAPDKWAVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl(dimethoxy)borane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

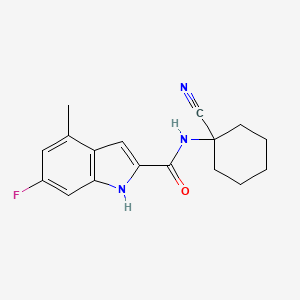
![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)
![phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2947746.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)
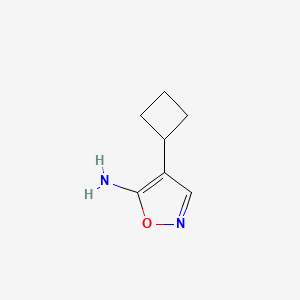
![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)
![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)

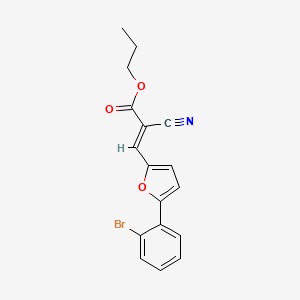
![N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2947757.png)
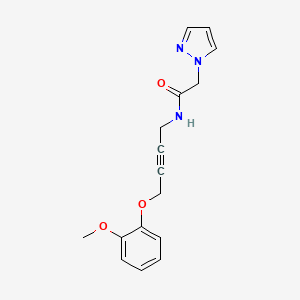
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)
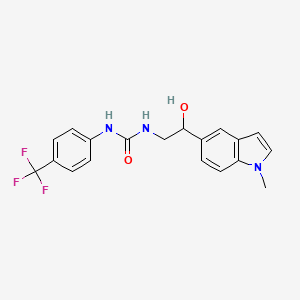
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2947762.png)